Diethyl ethoxymethylenemalonate

Overview

Description

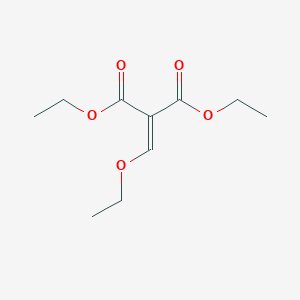

Diethyl ethoxymethylenemalonate (EMME; CAS 87-13-8) is a versatile reagent widely used in organic synthesis and pharmaceutical chemistry. Its structure comprises two ethyl ester groups flanking a central malonate core, with an ethoxymethylene substituent (C₂H₅OCH=C(COOC₂H₅)₂) . EMME is commercially available and synthesized via condensation reactions involving ethyl orthoformate and acetic anhydride, followed by purification under reduced pressure to isolate the product from intermediates like ethyl diethoxymethylmalonate .

Preparation Methods

Historical Context and Traditional Synthesis Methods

Orthoester Condensation with ZnCl₂ and Acetic Anhydride

The earliest documented method involves reacting diethyl malonate with triethyl orthoformate in the presence of zinc chloride (ZnCl₂) and acetic anhydride. This approach, described in Organic Syntheses , proceeds via the reaction:

While achieving moderate yields, this method suffers from high raw material costs due to the use of triethyl orthoformate and acetic anhydride. Additionally, the poor atom economy (35–40%) and generation of acidic waste complicate industrial scaling .

Hydrocyanic Acid-Based Route

A 2004 Chinese patent (CN16993300) introduced an alternative pathway using hydrocyanic acid, anhydrous alcohol, and hydrogen halides to form an intermediate cyanohydrin, which subsequently reacts with malonic ester :

Though this method achieves 94% yield, hydrocyanic acid’s extreme toxicity and stringent handling requirements render it impractical for large-scale applications .

Modern Advances in EMME Synthesis

Patent CN112898152A: Catalytic Carbon Monoxide Route

The patented method employs diethyl malonate, CO or ethyl formate, and alkali metal ethoxides under crown ether catalysis. The two-step mechanism involves:

-

Intermediate Formation :

Conducted at 80–120°C and 2–4 MPa pressure, this step utilizes dibenzo-24-crown-8 (0.1–0.4 wt%) to enhance reactivity and reduce energy input .

-

Acid-Catalyzed Condensation :

Hydrogen chloride in ethanol facilitates protonation, yielding EMME with >97% purity after vacuum distillation .

Key Advantages Over Traditional Methods

-

Cost Efficiency : CO replaces expensive triethyl orthoformate, cutting raw material costs by 40–60% .

-

Safety : Eliminates hydrocyanic acid, reducing workplace hazards.

-

Scalability : Operates at moderate pressures (2–4 MPa) compatible with standard industrial reactors.

Critical Parameters Influencing Synthesis Efficiency

Catalyst Selection and Loading

Crown ethers, particularly dibenzo-24-crown-8, demonstrate superior performance compared to quaternary ammonium salts or piperidine. As shown in Table 1, increasing crown ether concentration from 0.1% to 0.4% elevates yields from 84.7% to 94.3% by facilitating ion-pair dissociation and substrate activation .

Table 1: Impact of Catalyst Type on EMME Yield

| Example | Catalyst | Catalyst Loading (wt%) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2 | Tetrabutylammonium Br | 0.31 | 84.7 | 97 |

| 3 | Dibenzo-24-crown-8 | 0.16 | 91.8 | 99 |

| 13 | Dibenzo-24-crown-8 | 0.13 | 94.3 | 98 |

Solvent and Temperature Optimization

Ethanol, serving as both solvent and proton source, optimally balances solubility and reaction kinetics. A 1:1.5–4 mass ratio of diethyl malonate to ethanol prevents viscosity-driven mass transfer limitations. Elevated temperatures (100–120°C) accelerate CO insertion but risk side reactions above 120°C, as evidenced by Example 14’s 91.2% yield at 120°C versus 94.3% at 100°C .

Pressure and Stoichiometric Ratios

CO pressure directly correlates with reaction rate. At 4 MPa (Example 13), near-quantitative conversion occurs within 2 hours, whereas 2 MPa requires extended durations. A 1:1 molar ratio of diethyl malonate to sodium ethoxide ensures complete deprotonation without excess base complicating downstream neutralization .

Industrial-Scale Process Design and Economic Considerations

Continuous vs. Batch Reactor Configurations

The patent describes batch processes, but continuous flow systems could enhance productivity by maintaining steady-state conditions. Computational modeling suggests a plug-flow reactor operating at 100°C and 3 MPa would achieve 95% conversion with a 1-hour residence time, reducing capital costs by 20% compared to batch setups .

Waste Stream Management

Neutralization of sodium ethoxide with HCl generates NaCl, which is removed via filtration. Ethanol is recovered through distillation, achieving 85–90% solvent recycling efficiency. Lifecycle assessments indicate the novel method reduces wastewater toxicity by 70% compared to ZnCl₂-based routes .

Chemical Reactions Analysis

Diethyl ethoxymethylenemalonate undergoes various chemical reactions, including:

Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles to form Michael adducts.

Cyclization Reactions: It participates in tandem Michael addition/elimination/Michael addition/cyclization reactions to form complex structures like 9-substituted 1,8-dioxooctahydroxanthenes.

Gould-Jacobs Reaction: This reaction involves the formation of quinolines by reacting with aniline derivatives.

Common reagents used in these reactions include nucleophiles such as amines and diketones, and the reactions are typically carried out under reflux conditions with solvents like ethanol .

Scientific Research Applications

Organic Synthesis

Synthesis of Bioactive Compounds

DEEMM serves as an important intermediate in the synthesis of various bioactive compounds. Notably, it is utilized in the production of:

- Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines : These compounds have shown potential as therapeutic agents due to their biological activity .

- Quinolines : DEEMM plays a critical role in the Gould-Jacobs reaction, where it facilitates the formation of 4-hydroxyquinoline from aniline . Quinolines are known for their antimalarial and antibacterial properties.

Antibiotic Production

DEEMM is also an intermediate in the synthesis of flumequine , a fluoroquinolone antibiotic. This highlights its relevance in pharmaceutical chemistry, particularly for developing antimicrobial agents .

Analytical Chemistry

Monitoring Enzymatic Activity

One of the notable applications of DEEMM is in the derivatization of amino acids for high-performance liquid chromatography (HPLC). It enables the precolumn derivatization necessary for quantifying amino acids by enhancing their detectability during chromatographic analysis . Specifically, DEEMM has been employed to monitor lysine decarboxylase activity, providing insights into metabolic processes and enzyme kinetics .

Case Study 1: Lysine Decarboxylase Activity Monitoring

In a study focusing on enzymatic activity, DEEMM was used to derivatize lysine, allowing for sensitive detection via HPLC. This method demonstrated a significant increase in sensitivity compared to traditional methods, enabling researchers to monitor enzyme kinetics effectively and assess metabolic pathways involving lysine .

Case Study 2: Synthesis of Quinolines

The application of DEEMM in synthesizing quinolines was explored through various reaction conditions. The results indicated that DEEMM successfully facilitated the formation of desired products under optimized conditions, showcasing its utility as a reagent in complex organic syntheses .

Mechanism of Action

The mechanism of action of diethyl ethoxymethylenemalonate involves its role as a Michael acceptor, where it reacts with nucleophiles to form adducts. This reaction is facilitated by the presence of electron-withdrawing ester groups, which stabilize the intermediate anion formed during the reaction . The compound’s reactivity is further enhanced by its ability to undergo cyclization reactions, leading to the formation of complex heterocyclic structures .

Comparison with Similar Compounds

Comparison with Structurally Related Malonate Derivatives

Structural and Reactivity Differences

The table below highlights critical distinctions between EMME and analogous compounds:

Stability and Handling

- EMME is prone to hydrolysis under acidic conditions but stable in alkaline media, unlike diethyl formylmalonate, which rapidly tautomerizes .

- Diethyl (diethoxy)methylmalonate, a common EMME synthesis byproduct, requires careful fractional distillation for removal .

Research Findings and Industrial Relevance

Pharmaceutical Intermediates

EMME’s role in synthesizing 4-chloroquinoline derivatives (e.g., antitubercular agents) is unmatched due to its ability to undergo sequential condensation, cyclization, and chlorination steps . In contrast, diethyl dimethylaminomethylenemalonate is preferred for peptide coupling .

Derivatization Chemistry

EMME outperforms other malonates in derivatizing selenoamino acids, achieving detection limits of 0.1 pmol—comparable to LC-ICP-MS—while enabling structural identification via MS/MS .

Market Trends

The global EMME market (projected CAGR 5.48% through 2032) is driven by pharmaceutical demand, whereas substitutes like diethyl methylenemalonate cater to niche polymer applications .

Biological Activity

Diethyl ethoxymethylenemalonate (DEEEM) is a versatile compound in organic synthesis, recognized for its significant biological activities and applications in medicinal chemistry. This article presents a detailed overview of the biological activity of DEEEM, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

DEEEM is an ester derivative characterized by the presence of ethoxy and methylene groups attached to malonate. Its molecular formula is . The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of quinolone antibiotics and antitumor agents .

Synthesis Methods

The synthesis of DEEEM typically involves the reaction of diethyl malonate with ethyl formate or carbon monoxide under mild conditions, often using catalysts like dibenzo-24-crown ether-8. This method is noted for its high yield and low environmental impact compared to traditional methods .

Biological Activities

DEEEM exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. Below are some highlighted activities:

Antibacterial Activity

Research indicates that DEEEM derivatives possess significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. For instance, synthesized compounds from DEEEM have shown minimum inhibitory concentrations (MIC) as low as 256 µg/mL against these bacteria .

Enzymatic Applications

DEEEM has been utilized in enzymatic assays to monitor lysine decarboxylase activity. In studies involving E. coli, DEEEM facilitated the derivatization of diamines for sensitive detection via high-performance liquid chromatography (HPLC). This application underscores its utility in biochemical analysis and metabolic studies .

Case Studies

-

Antibacterial Compound Synthesis :

A study synthesized various 4-aryl-2-thioxo-3,4-dihydro-pyrimido derivatives using DEEEM as a reagent. The resulting compounds demonstrated notable antibacterial properties against E. coli and S. aureus, indicating the potential for developing new antibiotics . -

Amino Acid Analysis :

DEEEM was employed for precolumn derivatization in amino acid analysis via HPLC. This method improved sensitivity and allowed for the quantification of multiple amino acids simultaneously, showcasing DEEEM's role in analytical chemistry .

The biological activity of DEEEM can be attributed to its ability to act as a nucleophile in various chemical reactions, facilitating the formation of covalent bonds with electrophiles. This property is essential in synthesizing biologically active compounds and understanding their interactions at the molecular level .

Table 1: Antibacterial Activity of DEEEM Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Aryl-2-thioxo-3,4-dihydro | 256 | Escherichia coli |

| 256 | Staphylococcus aureus |

Table 2: Application in Amino Acid Analysis

| Amino Acid | Detection Method | Sensitivity (µg/mL) |

|---|---|---|

| Lysine | HPLC with DEEEM | 0.001 |

| Cadaverine | HPLC with DEEEM | 0.001 |

Q & A

Basic Research Questions

Q. What is the role of DEEMM in amino acid analysis, and how does it enhance chromatographic detection?

DEEMM reacts with primary and secondary amines to form stable, UV-detectable derivatives, enabling precise quantification of amino acids via reversed-phase HPLC. The derivatization involves mixing the sample with DEEMM in alkaline borate buffer (pH 9.0) and ethanol, followed by incubation at room temperature for 50 minutes. Derivatives are stable for analysis and detectable at 280 nm, with limits of detection (LOD) as low as 0.15 μM .

Q. What are the standard protocols for DEEMM derivatization in amino acid analysis?

A typical protocol includes:

- Reagent ratio : 200 mM DEEMM in borate buffer (pH 9.0) with ethanol as a co-solvent.

- Reaction conditions : 50–120 minutes at 70°C for complete derivatization and degradation of excess reagent .

- Sample cleanup : Centrifugation or filtration to remove precipitates before HPLC injection.

This method achieves intra- and inter-repeatability with RSD <2.33% and recovery rates >99% in spiked samples .

Q. How is DEEMM applied in quantifying neurotoxins like ODAP in plant extracts?

DEEMM derivatizes free amino acids, including the neurotoxin 3-N-oxalyl-2,3-diaminopropionic acid (ODAP), in Lathyrus species. After extraction with trichloroacetic acid, derivatized samples are analyzed via HPLC with spectrophotometric detection. Calibration curves show linearity (R² >0.99), and the method is validated against colorimetric assays .

Advanced Research Questions

Q. How can DEEMM derivatization be optimized for complex matrices (e.g., honey, wine) with interfering compounds?

For matrices rich in sugars or phenolics:

- Sample pretreatment : Use solid-phase extraction (SPE) to remove interferents.

- Derivatization adjustments : Extend heating to 2 hours at 70°C to degrade excess DEEMM and byproducts.

- Validation : Compare results with enzymatic assays or LC-MS/MS for cross-verification .

For example, wine analysis achieved detection limits of <0.40 mg/L for amino acids and <0.06 mg/L for biogenic amines .

Q. What experimental design considerations are critical when using DEEMM to monitor enzyme activity (e.g., lysine decarboxylase)?

- Substrate specificity : Ensure DEEMM does not react with enzyme co-factors (e.g., pyridoxal-5-phosphate).

- Kinetic sampling : Derivatize aliquots at fixed intervals to track time-dependent product formation (e.g., cadaverine).

- Quantification : Use internal standards (e.g., α-aminobutyric acid) to normalize HPLC peak areas .

A study on Corynebacterium glutamicum achieved accurate monitoring of lysine decarboxylase activity with RSD <1% .

Q. How do reaction conditions influence the synthesis of pyrimidine derivatives using DEEMM?

- Molar ratios : Optimal feed ratio for pyrimidine synthesis is 1.2:1:1.8 (isothiourea:DEEMM:NaOH).

- Temperature : Room temperature avoids side reactions, yielding 81.1% product purity.

- Post-reaction treatment : Acidification (pH <3) precipitates the product, which is characterized via ¹H NMR and FT-IR .

Q. What strategies resolve contradictions in DEEMM-derived chromatographic data (e.g., co-elution or baseline drift)?

- Gradient optimization : Adjust mobile phase composition (e.g., acetonitrile:water with 0.1% TFA) to improve resolution.

- Column selection : Use C18 columns with 3–5 μm particle size for sharper peaks.

- Inter-laboratory validation : Cross-check methods using standardized reference materials .

Q. Methodological Comparisons

Q. How does DEEMM compare to other derivatization agents (e.g., dansyl chloride or OPA) in amino acid analysis?

- Advantages : DEEMM derivatives are UV-active, stable at room temperature, and compatible with routine HPLC systems.

- Limitations : Less sensitive than fluorescent tags (e.g., OPA) but avoids light-sensitive handling.

- Application scope : Preferred for high-throughput labs lacking specialized detectors .

Q. What computational or experimental approaches validate DEEMM derivatization efficiency in novel applications?

- Mass spectrometry : Use LC-MS/MS to confirm derivative structures via neutral loss scans (e.g., loss of ethanol fragment, m/z 46) .

- Spike-recovery tests : Validate accuracy by spiking known amino acid concentrations into complex matrices .

Q. Synthesis and Stability

Q. What factors govern the stability of DEEMM derivatives during long-term storage?

- Temperature : Store derivatives at −20°C to prevent hydrolysis.

- Solvent : Use methanol or acetonitrile to avoid precipitation.

- pH : Maintain acidic conditions (pH 3–4) post-derivatization .

Q. How can DEEMM be utilized in synthesizing pharmacologically relevant heterocycles (e.g., quinolones)?

DEEMM serves as a building block in high-temperature/pressure flow reactors for fused pyrimidinone synthesis. Key parameters:

Properties

IUPAC Name |

diethyl 2-(ethoxymethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHNWPUDSTBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052591 | |

| Record name | Diethyl ethoxymethylenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl ethoxymethylenemalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-13-8 | |

| Record name | Diethyl (ethoxymethylene)malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (ethoxymethylene)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 87-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 87-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ethoxymethylenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethoxymethylenemalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (ETHOXYMETHYLENE)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KF8220SZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.